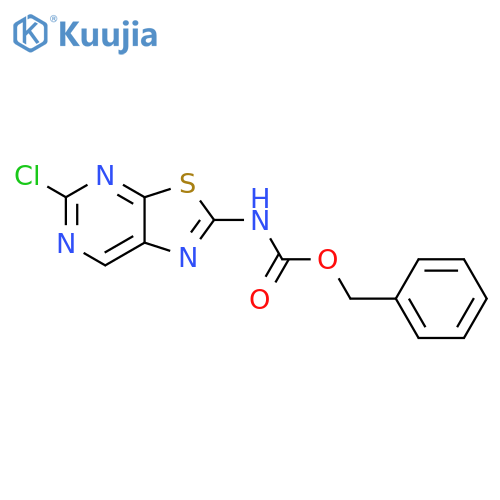

Cas no 2680756-88-9 (benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamate)

benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28293966

- benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate

- 2680756-88-9

- benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamate

-

- インチ: 1S/C13H9ClN4O2S/c14-11-15-6-9-10(17-11)21-12(16-9)18-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,18,19)

- InChIKey: XQZUFZWYMGTGHC-UHFFFAOYSA-N

- SMILES: ClC1=NC=C2C(=N1)SC(=N2)NC(=O)OCC1C=CC=CC=1

計算された属性

- 精确分子量: 320.0134744g/mol

- 同位素质量: 320.0134744g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 21

- 回転可能化学結合数: 4

- 複雑さ: 370

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.4

- トポロジー分子極性表面積: 105Ų

benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28293966-2.5g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 2.5g |

$5466.0 | 2025-03-19 | |

| Enamine | EN300-28293966-5g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 5g |

$8089.0 | 2023-09-08 | ||

| Enamine | EN300-28293966-10g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 10g |

$11994.0 | 2023-09-08 | ||

| Enamine | EN300-28293966-0.05g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 0.05g |

$2342.0 | 2025-03-19 | |

| Enamine | EN300-28293966-0.1g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 0.1g |

$2454.0 | 2025-03-19 | |

| Enamine | EN300-28293966-1.0g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 1.0g |

$2789.0 | 2025-03-19 | |

| Enamine | EN300-28293966-1g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 1g |

$2789.0 | 2023-09-08 | ||

| Enamine | EN300-28293966-5.0g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 5.0g |

$8089.0 | 2025-03-19 | |

| Enamine | EN300-28293966-0.25g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 0.25g |

$2565.0 | 2025-03-19 | |

| Enamine | EN300-28293966-0.5g |

benzyl N-{5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl}carbamate |

2680756-88-9 | 95.0% | 0.5g |

$2676.0 | 2025-03-19 |

benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamate 関連文献

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamateに関する追加情報

Benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate: A Comprehensive Overview

The compound with CAS No. 2680756-88-9, known as benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is notable for its unique structure and potential applications in drug development and pest control. Recent studies have highlighted its promising properties, making it a subject of extensive research.

The benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate molecule consists of a benzyl group attached to a carbamate moiety, which is further connected to a 1,3-thiazolo[5,4-d]pyrimidine ring system substituted with a chlorine atom at the 5-position. This structural arrangement imparts the compound with unique electronic and steric properties, which are crucial for its biological activity. The thiazolopyrimidine core is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Recent research has focused on the biological activity of benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate, particularly its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have demonstrated its ability to modulate kinase activity, making it a promising candidate for anti-cancer drug development. Additionally, the compound has shown efficacy in preclinical models of inflammatory diseases, highlighting its potential as an anti-inflammatory agent.

In the agrochemical sector, benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate has been investigated for its insecticidal properties. Research indicates that it exhibits potent activity against several agricultural pests without significant toxicity to non-target organisms. This makes it a viable alternative to traditional pesticides, aligning with the growing demand for eco-friendly pest control solutions.

The synthesis of benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the thiazolopyrimidine ring system and subsequent functionalization to introduce the benzyl carbamate group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for potential commercial applications.

From a safety standpoint, benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate has undergone preliminary toxicological evaluations. These studies suggest that the compound exhibits a favorable safety profile at therapeutic doses. However, further long-term studies are required to fully assess its safety and suitability for human use.

In conclusion, benzyl N-{5-chloro-1,3thiazolo[5,4-d]pyrimidin-2-yl}carbamate (CAS No. 2680756-88-) represents a significant advancement in the development of bioactive compounds with diverse applications. Its unique structure and promising biological profile position it as a valuable asset in both pharmaceutical and agrochemical industries. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in addressing unmet medical and agricultural needs.

2680756-88-9 (benzyl N-{5-chloro-1,3thiazolo5,4-dpyrimidin-2-yl}carbamate) Related Products

- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

- 947275-74-3(tert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1-carboxylate)

- 732287-96-6((1-methoxypropan-2-yl)thiourea)

- 87268-36-8(4-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole)

- 2374145-13-6(4-(4-bromo-1-methyl-5-(trimethylsilyl)-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-ol)

- 1567957-03-2((1R)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol)

- 473566-88-0(1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride)

- 789490-65-9((R)-7-Bromo-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride)

- 2171738-33-1(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pentanoic acid)

- 58158-57-9(1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one)